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Compound of Interest

Dimethyl (2-
Compound Name:
Oxononyl)phosphonate-d15

Cat. No.: B565110

An in-depth technical guide on the synthesis of deuterated Dimethyl (2-Oxononyl)phosphonate,
designed for researchers, scientists, and drug development professionals.

Introduction

Dimethyl (2-oxononyl)phosphonate is a versatile 3-ketophosphonate reagent frequently utilized
in organic synthesis, most notably in the Horner-Wadsworth-Emmons (HWE) reaction to form
a,B-unsaturated ketones[1]. The deuterated analogue, specifically Dimethyl (2-oxononyl-
d15)phosphonate, serves as a crucial tool in various scientific domains. Its applications include
use as an internal standard in mass spectrometry-based quantitative analysis, as a probe in
metabolic studies to elucidate pharmacokinetic profiles, and in the development of deuterated
drugs to potentially improve their metabolic stability and therapeutic properties[2][3].

This guide provides a comprehensive overview of a proposed synthetic strategy for preparing
deuterated Dimethyl (2-Oxononyl)phosphonate, complete with detailed experimental protocols,
expected quantitative data, and a visualization of the synthetic workflow. The proposed route is
based on established chemical transformations for the synthesis of 3-ketophosphonates[1].

Proposed Synthetic Strategy

The synthesis of deuterated Dimethyl (2-Oxononyl)phosphonate can be efficiently achieved via
a two-step sequence. The overall strategy involves the acylation of the lithium salt of dimethyl
methylphosphonate with a deuterated acyl chloride.
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» Preparation of Lithiated Dimethyl Methylphosphonate: Dimethyl methylphosphonate is
deprotonated using a strong base, such as n-butyllithium (n-BuLi), at a low temperature to

generate the corresponding nucleophilic carbanion in situ.

o Acylation with Deuterated Nonanoyl Chloride: The generated phosphonate carbanion is then
reacted with a fully deuterated nonanoyl chloride (nonanoyl-d15 chloride). This nucleophilic

acyl substitution reaction forms the target [3-ketophosphonate.

The workflow for this synthetic approach is illustrated below.
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Starting Materials

Dimethyl Methylphosphonate n-Butyllithium (n-BulLi) Nonanoyl-d15 Chloride

Reaction Sequence

Step 1: Deprotonation

(Formation of Lithiated Phosphonate)

Intermediate
(Lithiated DMMP)

Step 2: Acylation <

Final Product

Dimethyl (2-Oxononyl-d15)phosphonate

Click to download full resolution via product page

Caption: Synthetic workflow for deuterated Dimethyl (2-Oxononyl)phosphonate.

Experimental Protocols
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The following protocols are based on established methodologies for the synthesis of 3-
ketophosphonates[1]. Researchers should perform a thorough risk assessment before
conducting any experiment.

Materials and Reagents

. Supplier
Reagent/Material CAS Number . Notes
Suggestion
Dimethyl ) ) )
756-79-6 Sigma-Aldrich, TCI Purity 298%
methylphosphonate
o ) ) 2.5 M solution in
n-Butyllithium 109-72-8 Sigma-Aldrich, Acros
hexanes
) ) Prepared from
Nonanoyl-d15 chloride  N/A Custom Synthesis ) ]
Nonanoic-d15 acid
Anhydrous , _
109-99-9 Sigma-Aldrich, Acros Sure/Seal™ bottle

Tetrahydrofuran (THF)

Diethyl ether

60-29-7 Fisher Scientific
(anhydrous)
Saturated Ammonium ] S
) 12125-02-9 Fisher Scientific
Chloride (aq.)
Sodium Sulfate
7757-82-6 VWR

(anhydrous)

Protocol: Synthesis of Dimethyl (2-Oxononyl-
d15)phosphonate

o Preparation of the Reaction Apparatus:

o A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a
thermometer, a rubber septum, and an argon inlet.

o The apparatus is flame-dried under a stream of argon and allowed to cool to room
temperature.
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» Formation of the Lithiated Phosphonate:

o

Anhydrous tetrahydrofuran (THF, 80 mL) is added to the flask via syringe.

o Dimethyl methylphosphonate (1.0 eq) is added to the THF.

o The solution is cooled to -78 °C using a dry ice/acetone bath.

o n-Butyllithium (1.05 eq, 2.5 M in hexanes) is added dropwise via syringe over 20 minutes,
ensuring the internal temperature does not exceed -70 °C.

o The resulting solution is stirred at -78 °C for an additional 30 minutes.

¢ Acylation Reaction:

o A solution of Nonanoyl-d15 chloride (1.1 eq) in anhydrous THF (20 mL) is prepared in a
separate, dry flask under argon.

o This solution is added dropwise to the cold (-78 °C) lithiated phosphonate solution over 30
minutes.

o The reaction mixture is stirred at -78 °C for 2 hours and then allowed to slowly warm to
room temperature overnight.

e Work-up and Purification:

o The reaction is quenched by the slow addition of saturated aqueous ammonium chloride
solution (50 mL) at 0 °C.

o The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with
diethyl ether (3 x 50 mL).

o The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium
sulfate, filtered, and concentrated under reduced pressure.

o The crude product is purified by column chromatography on silica gel (e.g., using a
hexane/ethyl acetate gradient) to yield the pure deuterated -ketophosphonate.
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Data Presentation

| Yield and Puri

Theoretical Expected Purity (by

Product . . Appearance
Yield Actual Yield NMRI/LC-MS)

Dimethyl (2-
Based on 1.0 eq

Oxononyl- ) Colorless to pale
starting 75-85% >08% i

d15)phosphonat yellow oil
phosphonate

e

Spectroscopic Characterization Data

The expected characterization data for Dimethyl (2-oxononyl-d15)phosphonate is presented
below. The data for the non-deuterated analogue (CAS 37497-25-9) serves as a reference

point[4].
. Non-Deuterated Deuterated
Analysis Notes
(Expected) (Expected)
Formula C11H2304P Ci11HsD1504P
Mass increase of
MW 250.27 g/mol 265.36 g/mol
15.09 Da
0 ~3.8 (d, 6H, OCH3),
3.1(d, 2H, P-CHz), .
0 ~3.8 (d, 6H, OCH?5), Absence of signals for
1H NMR 2.7 (t, 2H, CO-CH2), _
3.1 (d, 2H, P-CH2) the Cs3-Co alkyl chain
1.6 (m, 2H), 1.3 (m,
8H), 0.9 (t, 3H, CH3)
Chemical shift should
3P NMR 0 ~18-20 ppm 0 ~18-20 ppm
be largely unaffected
Confirms the
m/z 251.14 [M+H]*, m/z 266.23 [M+H]*, _ _
MS (ESI+) incorporation of 15

273.12 [M+Na]*

288.21 [M+Na]*

deuterium atoms
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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